4-(4-Hydroxyphenyl)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

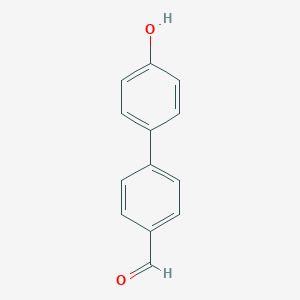

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-hydroxyphenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2/c14-9-10-1-3-11(4-2-10)12-5-7-13(15)8-6-12/h1-9,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUWJPGMZEAYDBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374729 | |

| Record name | 4-(4-hydroxyphenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100980-82-3 | |

| Record name | 4-(4-hydroxyphenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Hydroxyphenyl)benzaldehyde: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of 4-(4-Hydroxyphenyl)benzaldehyde, a biphenyl derivative of significant interest in medicinal chemistry and materials science. We will delve into its molecular structure, explore its synthesis via modern cross-coupling methodologies, detail its applications as a crucial pharmaceutical intermediate, and provide essential safety and handling information. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Molecular Structure and Physicochemical Properties

This compound, also known by its IUPAC name 4'-hydroxy-[1,1'-biphenyl]-4-carbaldehyde, is an organic compound featuring a biphenyl scaffold. This structure consists of two phenyl rings linked by a single carbon-carbon bond. One ring is substituted with a formyl (aldehyde) group at the 4-position, while the other bears a hydroxyl (phenol) group at the 4'-position.

The presence of these functional groups—the aldehyde, the phenol, and the biphenyl core—imparts a unique combination of reactivity and structural properties, making it a versatile building block in organic synthesis. The aldehyde group is a reactive site for nucleophilic addition and condensation reactions, while the phenolic hydroxyl group can participate in etherification, esterification, and serves as a hydrogen bond donor. The biphenyl moiety provides a rigid, planar backbone that is often found in liquid crystals and biologically active molecules.

Below is a visualization of the molecular structure of this compound.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 4'-hydroxy-[1,1'-biphenyl]-4-carbaldehyde | N/A |

| CAS Number | 100980-82-3 | [1][2] |

| Molecular Formula | C₁₃H₁₀O₂ | [2] |

| Molecular Weight | 198.22 g/mol | [2] |

| Appearance | Solid | [2] |

| Melting Point | 158-161 °C | N/A |

| Boiling Point | 373.7 ± 25.0 °C (Predicted) | N/A |

| Purity | ≥98% | [2] |

Synthesis and Mechanism

The construction of the biphenyl core of this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being the most prominent and versatile method.[3][4][5] This reaction creates a carbon-carbon bond between an organoboron compound and an organic halide or triflate.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule involves breaking the bond between the two phenyl rings. This leads to two key synthons: a 4-halobenzaldehyde derivative and a 4-hydroxyphenylboronic acid derivative (or vice versa).

Suzuki-Miyaura Coupling: A Self-Validating System

The Suzuki-Miyaura coupling is a robust and well-understood reaction, making it a self-validating system for the synthesis of biphenyls. Its mechanism involves a catalytic cycle with a palladium(0) species.

Key Steps in the Catalytic Cycle:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 4-bromobenzaldehyde), forming a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organoboron reagent (e.g., 4-hydroxyphenylboronic acid) transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biphenyl product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Caption: Experimental workflow for the synthesis of this compound via Suzuki Coupling.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure based on established Suzuki coupling methodologies for similar biphenyl structures.[6][7]

Materials:

-

4-Bromobenzaldehyde

-

4-Hydroxyphenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium Carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-bromobenzaldehyde (1.0 eq), 4-hydroxyphenylboronic acid (1.1 eq), and sodium carbonate (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.

-

Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

-

To this stirred suspension, add tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

-

Heat the reaction mixture to reflux (approximately 80-100 °C) and maintain for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Applications in Drug Development

The biphenyl scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in a wide range of biologically active compounds. This compound, with its reactive handles, is a valuable intermediate in the synthesis of complex pharmaceutical agents.

Intermediate in the Synthesis of Angiotensin II Receptor Antagonists

One of the most notable applications of a closely related derivative is in the synthesis of Telmisartan, a widely prescribed antihypertensive drug.[3][4][5][8] While not a direct precursor, the synthesis of Telmisartan involves a key biphenyl intermediate, 2'-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)biphenyl-4-carbaldehyde, which is synthesized via a Suzuki coupling of 4-formylphenylboronic acid and 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline.[5] This highlights the industrial importance of biphenyl aldehydes in the construction of sartan-class drugs. The 4'-hydroxy group in our title compound offers a further point for diversification in the design of novel analogues.

The rationale for using the biphenyl motif in angiotensin II receptor blockers lies in its ability to mimic the side chains of key amino acids in the natural peptide ligand, allowing for potent and selective binding to the AT₁ receptor.

Caption: Role of this compound as a versatile building block in drug discovery.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Features |

| ¹H NMR | - Aldehyde proton (CHO): A singlet around 9.9-10.1 ppm. - Aromatic protons: Multiple signals in the range of 6.9-8.0 ppm. The protons on the hydroxyl-substituted ring are expected to be more upfield compared to those on the aldehyde-substituted ring. - Phenolic proton (OH): A broad singlet, with its chemical shift dependent on solvent and concentration. |

| ¹³C NMR | - Aldehyde carbon (C=O): A signal around 190-195 ppm. - Aromatic carbons: Multiple signals between 115-160 ppm. The carbon attached to the hydroxyl group will be significantly downfield (around 155-160 ppm). |

| IR Spectroscopy | - O-H stretch (phenol): A broad band in the region of 3200-3500 cm⁻¹. - C-H stretch (aromatic): Signals around 3000-3100 cm⁻¹. - C=O stretch (aldehyde): A strong, sharp peak around 1690-1710 cm⁻¹. - C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region. |

| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z = 198.0681, corresponding to the exact mass of C₁₃H₁₀O₂. |

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care.

-

Hazard Statements: Based on data for similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

-

Precautionary Statements:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

Wear protective gloves/protective clothing/eye protection/face protection.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.

Conclusion

This compound is a valuable and versatile bifunctional building block with significant potential in drug discovery and materials science. Its synthesis is readily achievable through robust and scalable Suzuki-Miyaura cross-coupling reactions. The presence of both an aldehyde and a phenol group on a rigid biphenyl scaffold provides multiple avenues for synthetic elaboration, making it an attractive starting material for the creation of complex molecular architectures, including novel therapeutic agents. Further research into the applications of this compound is warranted and expected to yield innovative developments in various fields of chemistry.

References

- 1. 100980-82-3|4'-Hydroxy-[1,1'-biphenyl]-4-carbaldehyde|BLD Pharm [bldpharm.com]

- 2. 4′-Hydroxy-biphenyl-4-carbaldehyde | CymitQuimica [cymitquimica.com]

- 3. rjpbcs.com [rjpbcs.com]

- 4. researchgate.net [researchgate.net]

- 5. BJOC - Efficient and improved synthesis of Telmisartan [beilstein-journals.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. rsc.org [rsc.org]

Introduction: The Strategic Importance of 4-(4-Hydroxyphenyl)benzaldehyde

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Hydroxyphenyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This compound, also known as 4'-hydroxy-[1,1'-biphenyl]-4-carbaldehyde, is a bifunctional organic compound of significant interest in the fields of medicinal chemistry, materials science, and organic synthesis. Its structure, featuring a biphenyl scaffold with a reactive aldehyde group and a phenolic hydroxyl group, makes it a versatile building block for the synthesis of more complex molecules. Understanding its fundamental physicochemical properties is paramount for its effective utilization, from designing synthetic routes to developing novel pharmaceutical agents and advanced polymers. This guide provides a comprehensive overview of these properties, grounded in experimental data and established scientific principles, to empower researchers in their scientific endeavors.

Core Physicochemical Properties

The utility of any chemical compound is fundamentally dictated by its physical and chemical characteristics. For this compound, these properties influence its reactivity, solubility, and ultimately, its suitability for various applications.

| Property | Value | Significance |

| Molecular Formula | C₁₃H₁₀O₂ | Defines the elemental composition of the molecule. |

| Molecular Weight | 198.22 g/mol [1][2] | Crucial for stoichiometric calculations in chemical reactions. |

| CAS Number | 100980-82-3[1][2] | A unique identifier for the compound. |

| Appearance | Off-white to light yellow solid[2] | Basic physical state at ambient conditions. |

| Melting Point | 158-161 °C[1][2] | Indicates purity and the temperature at which it transitions to a liquid. |

| Boiling Point | 373.7 ± 25.0 °C (Predicted)[1][2] | The temperature at which the liquid transitions to a gas. |

| pKa | 9.57 ± 0.26 (Predicted)[2] | Relates to the acidity of the phenolic hydroxyl group, influencing its reactivity in basic conditions. |

Solubility Profile

The solubility of this compound is a critical parameter, especially in the context of reaction engineering and pharmaceutical formulation. While its biphenyl structure imparts a degree of hydrophobicity, the presence of the hydroxyl and aldehyde groups allows for hydrogen bonding, influencing its solubility in various solvents.

Systematic studies have been conducted to quantify its solubility in a range of organic solvents. The mole fraction solubility generally increases with temperature. In one study, the solubility order was determined to be: N,N-dimethylformamide > 2-butanone > acetone > ethyl acetate > (1-butanol, isopropanol) > n-propanol > ethanol > methanol > acetonitrile > toluene.[3] This trend highlights its preference for polar aprotic and polar protic solvents, which is crucial for selecting appropriate solvent systems for synthesis, purification, and formulation. The solution process in these solvents has been shown to be spontaneous and favorable.[3]

Spectroscopic and Structural Characterization

The structural elucidation of this compound and its derivatives is routinely achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides distinct signals that correspond to the different types of protons in the molecule. The aldehydic proton is typically observed as a singlet in the downfield region. The aromatic protons appear as a series of multiplets, with their specific chemical shifts and coupling patterns dependent on the substitution pattern of the biphenyl rings.

-

¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data, showing a characteristic peak for the carbonyl carbon of the aldehyde group at a significant downfield shift. The aromatic carbons also give rise to a set of signals in the aromatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum is instrumental in identifying the key functional groups present in this compound.

-

A broad absorption band is typically observed in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group.

-

A strong, sharp peak around 1680-1700 cm⁻¹ corresponds to the C=O stretching vibration of the aldehyde group.[4]

-

Absorptions in the 1400-1600 cm⁻¹ range are indicative of the C=C stretching vibrations within the aromatic rings.[4]

UV-Vis Spectroscopy

Due to the extended π-conjugated system of the biphenyl structure in conjunction with the carbonyl group, this compound exhibits characteristic absorption peaks in the UV-Vis spectrum.[4]

Experimental Protocols: A Methodical Approach to Characterization

The accurate determination of physicochemical properties relies on robust and validated experimental methodologies. The following protocols outline standard procedures for characterizing this compound.

Protocol 1: Melting Point Determination by Differential Scanning Calorimetry (DSC)

-

Rationale: DSC is a highly accurate thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. This method provides a precise melting point, which is a key indicator of purity.

-

Procedure:

-

Accurately weigh 1-5 mg of this compound into an aluminum DSC pan.

-

Crimp the pan to ensure good thermal contact. An empty, crimped pan is used as the reference.

-

Place both the sample and reference pans into the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

-

Protocol 2: Isothermal Solubility Determination

-

Rationale: The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature. Quantification by High-Performance Liquid Chromatography (HPLC) ensures high accuracy and sensitivity.

-

Procedure:

-

Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest.

-

Seal the vials and place them in a constant temperature shaker bath (e.g., at 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the solid to settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved solid.

-

Dilute the filtered solution with a suitable mobile phase.

-

Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound.

-

Construct a calibration curve using standards of known concentrations to quantify the solubility.

-

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Experimental Workflow for Solubility Determination

Caption: Isothermal shake-flask solubility determination workflow.

Applications in Research and Drug Development

The unique combination of a reactive aldehyde and a nucleophilic/acidic hydroxyl group makes this compound a valuable intermediate in several areas:

-

Pharmaceutical Synthesis: It serves as a precursor for the synthesis of various biologically active molecules. The aldehyde can be a handle for forming Schiff bases or for carbon-carbon bond-forming reactions, while the hydroxyl group can be etherified or esterified to modulate properties like solubility and metabolic stability. It is a building block for compounds with potential anti-inflammatory and anti-cancer properties.[5]

-

Materials Science: This compound is used in the synthesis of specialty polymers, liquid crystals, and phenolic resins.[6] The rigid biphenyl core can impart desirable thermal and mechanical properties to the resulting materials.

-

Agrochemicals: It is a precursor in the production of certain herbicides and fungicides, contributing to advancements in agricultural chemistry.[7]

Conclusion

This compound is a compound with a rich chemical profile that underpins its widespread use in science and industry. A thorough understanding of its physicochemical properties—from melting point and solubility to its spectroscopic signature—is essential for any researcher aiming to harness its synthetic potential. The experimental protocols and data presented in this guide offer a solid foundation for its application in the laboratory, facilitating the development of novel materials and therapeutics.

References

- 1. This compound | 100980-82-3 [sigmaaldrich.cn]

- 2. This compound | 100980-82-3 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 5. nbinno.com [nbinno.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. 4-Hydroxy benzaldehyde | CAS 123-08-0 | 804536 [ketonepharma.com]

A Comprehensive Technical Guide to 4-(4-Hydroxyphenyl)benzaldehyde: Synthesis, Applications, and Experimental Protocols

Abstract

4-(4-Hydroxyphenyl)benzaldehyde, a biphenyl derivative featuring both a reactive aldehyde and a phenolic hydroxyl group, serves as a pivotal intermediate in medicinal chemistry and materials science. Its unique bifunctional structure allows for versatile chemical modifications, making it a valuable building block for complex molecular architectures. This guide provides an in-depth exploration of its chemical identity, physicochemical properties, synthesis methodologies, and critical applications, with a particular focus on its role in drug discovery and development. Detailed experimental protocols and safety guidelines are included to equip researchers and scientists with the practical knowledge required for its effective utilization.

Compound Identification and Chemical Structure

This compound is an organic compound that belongs to the class of biphenyls. Its identity is unequivocally established by its CAS Registry Number and its formal IUPAC name.

| Identifier | Value | Source |

| CAS Number | 100980-82-3 | [1][2] |

| IUPAC Name | 4'-(4-hydroxyphenyl)benzaldehyde | [2] |

| Synonyms | 4'-Hydroxy-[1,1'-biphenyl]-4-carbaldehyde, 4-(4-Formylphenyl)phenol, 4'-Hydroxybiphenyl-4-carboxaldehyde | [3] |

The molecule consists of two phenyl rings linked together. One ring is substituted with an aldehyde group (-CHO) at position 4, while the other bears a hydroxyl group (-OH) at position 4'. This arrangement provides two distinct reactive sites for further chemical transformations.

Caption: Chemical structure of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in experimental design, particularly for reaction setup, purification, and formulation.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀O₂ | [2] |

| Molecular Weight | 198.22 g/mol | [2] |

| Appearance | Off-white to light yellow solid/powder | [3] |

| Melting Point | 158-161 °C | [3] |

| Boiling Point | 373.7 ± 25.0 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.202 g/cm³ (Predicted) | [3] |

| pKa | 9.57 ± 0.26 (Predicted) | [3] |

| Storage Temperature | Room Temperature, under inert atmosphere | [3] |

Synthesis and Manufacturing

The synthesis of this compound typically involves carbon-carbon bond-forming reactions that construct the biphenyl core. The Suzuki-Miyaura cross-coupling reaction is a highly efficient and widely adopted method for this purpose, valued for its tolerance of various functional groups and generally high yields.

The reaction couples an aryl boronic acid with an aryl halide, catalyzed by a palladium complex. In this case, 4-formylphenylboronic acid is coupled with 4-bromophenol (or a protected equivalent) to yield the desired product.

Caption: Generalized workflow for Suzuki-Miyaura cross-coupling synthesis.

Detailed Experimental Protocol: Suzuki-Miyaura Synthesis

This protocol describes a representative lab-scale synthesis. Causality: Each component is selected for a specific function. The palladium catalyst is essential for the catalytic cycle. The base activates the boronic acid and neutralizes the acid byproduct. The solvent system is chosen to dissolve both organic and inorganic reagents.

-

Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-formylphenylboronic acid (1.50 g, 10.0 mmol), 4-bromophenol (1.73 g, 10.0 mmol), and potassium carbonate (4.14 g, 30.0 mmol).

-

Rationale: The three-neck flask allows for simultaneous reflux, stirring, and maintenance of an inert atmosphere, which is critical to prevent the degradation of the palladium catalyst.

-

-

Solvent Addition: Add a solvent mixture of toluene (50 mL), ethanol (10 mL), and deionized water (25 mL).

-

Rationale: This two-phase solvent system effectively dissolves the organic starting materials (toluene) and the inorganic base (water), facilitating the reaction at the interface.

-

-

Degassing: Bubble nitrogen gas through the stirred mixture for 20 minutes to remove dissolved oxygen.

-

Rationale: Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state, thus quenching the reaction. Degassing is a critical self-validating step for ensuring catalytic activity.

-

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.231 g, 0.2 mmol, 2 mol%).

-

Rationale: A catalytic amount is sufficient. 2 mol% is a common starting point for optimizing Suzuki couplings, balancing reaction rate and cost.

-

-

Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring under a nitrogen atmosphere for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Extraction: After cooling to room temperature, separate the organic layer. Extract the aqueous layer twice with ethyl acetate (2 x 50 mL). Combine all organic layers.

-

Rationale: Extraction ensures the complete transfer of the organic product from the aqueous phase to the organic solvent.

-

-

Washing: Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Rationale: The brine wash removes residual water and inorganic salts. Anhydrous sodium sulfate is a drying agent that removes trace water from the organic solvent.

-

-

Purification: Purify the crude solid by column chromatography on silica gel (eluting with a hexane:ethyl acetate gradient) or by recrystallization from an appropriate solvent (e.g., ethanol/water) to afford pure this compound.

Applications in Research and Drug Development

The utility of this compound stems from its identity as a bifunctional building block. The aldehyde can undergo reactions like reductive amination, Wittig reactions, and oxidations, while the hydroxyl group can be alkylated, acylated, or used in coupling reactions.

Caption: Role as a versatile intermediate in chemical synthesis.

-

Scaffold for Drug Candidates: It is a key reagent in the synthesis of diverse heterocyclic compounds. For instance, it is used in the preparation of nitroimidazole-based compounds being investigated for the treatment of tuberculosis.[1]

-

Enzyme Inhibitor Discovery: The compound acts as a reagent in the discovery of nonpeptide inhibitors of stromelysin (MMP-3), an enzyme implicated in osteoarthritis and cancer progression, using techniques like structure-activity relationship by NMR.[1]

-

Materials Science: Its rigid biphenyl structure makes it a valuable precursor for the synthesis of liquid crystals.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with specific hazards that necessitate appropriate precautions.

-

GHS Hazard Statements:

-

Precautionary Statements (Selected):

Handling and Storage Protocol

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[2]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-impermeable gloves (e.g., nitrile), and safety goggles or a face shield to prevent skin and eye contact.[2]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[2] For long-term stability, store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

-

Incompatibilities: Keep away from strong oxidizing agents, strong bases, and strong reducing agents.[4]

-

Spill Response: In case of a spill, avoid dust formation. Collect the material using spark-proof tools and place it in a suitable, closed container for disposal.[2]

Conclusion

This compound is a high-value chemical intermediate with significant applications in drug discovery, medicinal chemistry, and materials science. Its bifunctional nature, combining the reactivity of an aldehyde with a phenolic hydroxyl group on a rigid biphenyl scaffold, provides a versatile platform for the synthesis of complex, high-value molecules. A comprehensive understanding of its synthesis, properties, and safe handling procedures, as detailed in this guide, is crucial for unlocking its full potential in scientific research and development.

References

A Technical Guide to the Synthesis of 4-(4-Hydroxyphenyl)benzaldehyde: Pathways, Protocols, and Mechanistic Insights

Executive Summary: 4-(4-Hydroxyphenyl)benzaldehyde, also known as 4'-hydroxybiphenyl-4-carbaldehyde, is a pivotal intermediate in the development of advanced materials and pharmaceuticals. Its bifunctional biphenyl structure, featuring both a reactive aldehyde and a nucleophilic hydroxyl group, makes it a valuable building block for liquid crystals, high-performance polymers, and complex drug molecules. This guide provides an in-depth exploration of the primary synthetic routes to this compound, designed for researchers and professionals in chemical synthesis and drug development. We will focus on the highly efficient Suzuki-Miyaura cross-coupling pathway, offering a detailed, field-proven protocol. Additionally, we will explore electrophilic formylation as a viable alternative strategy, complete with mechanistic discussions and comparative analysis to inform pathway selection for specific research and development objectives.

Introduction: The Strategic Importance of this compound

The biphenyl moiety is a privileged scaffold in medicinal chemistry and materials science, offering a rigid yet tunable backbone. This compound (CAS: 100980-82-3)[1] embodies this utility, integrating two key functional groups at opposite ends of the biphenyl system. The aldehyde group serves as a versatile handle for forming Schiff bases, undergoing condensation reactions, or being converted into other functionalities like carboxylic acids or alcohols. Concurrently, the phenolic hydroxyl group provides a site for etherification, esterification, or can modulate the electronic properties of the molecule. This unique structure is critical in synthesizing molecules with targeted biological activities and specific physical properties, making robust and scalable synthetic access a high priority.

Retrosynthetic Analysis

Two primary retrosynthetic disconnections guide the synthesis of this compound. The most common approach involves forming the central carbon-carbon bond between the two phenyl rings. A secondary approach involves starting with the pre-formed biphenyl core (4-hydroxybiphenyl) and introducing the aldehyde functionality.

Caption: Retrosynthetic analysis of this compound.

Pathway 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the preeminent method for constructing biaryl systems. It involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate.[2][3] Its advantages include mild reaction conditions, high functional group tolerance, and the commercial availability and relative stability of boronic acids, making it a highly reliable and scalable method.[4][5]

Principle and Mechanism

The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the 4-halobenzaldehyde, forming a Pd(II) complex.

-

Transmetalation: The organoboron compound (4-hydroxyphenylboronic acid) is activated by a base, forming a borate complex. This complex then transfers its aryl group to the palladium center, displacing the halide.[2]

-

Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated, forming the desired biphenyl C-C bond and regenerating the active Pd(0) catalyst.[5]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from 4-bromobenzaldehyde and 4-hydroxyphenylboronic acid.

Materials:

-

4-Bromobenzaldehyde (1.0 eq)

-

4-Hydroxyphenylboronic acid (1.2 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

-

Triphenylphosphine [PPh₃] (0.08 eq) or other suitable ligand

-

Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)

-

Toluene (solvent)

-

Ethanol (co-solvent)

-

Water (co-solvent)

Procedure:

-

Inert Atmosphere Setup: To a three-necked round-bottom flask equipped with a condenser, magnetic stirrer, and a nitrogen or argon inlet, add 4-bromobenzaldehyde (1.0 eq), 4-hydroxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Catalyst Preparation: In a separate small flask, dissolve the palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of toluene. Stir for 10-15 minutes. Note: Pre-formed catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] can be used directly.

-

Solvent Addition: Add a 4:1:1 mixture of Toluene:Ethanol:Water to the main reaction flask. The total solvent volume should be sufficient to create a stirrable slurry (approx. 5-10 mL per mmol of 4-bromobenzaldehyde).

-

Degassing: Bubble nitrogen or argon gas through the stirred reaction mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Reaction Initiation: Add the catalyst solution to the main flask via syringe. Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).[6][7][8]

Caption: Experimental workflow for Suzuki-Miyaura synthesis.

Pathway 2: Electrophilic Formylation of 4-Hydroxybiphenyl

An alternative strategy is to begin with the 4-hydroxybiphenyl (also known as 4-phenylphenol) scaffold and introduce the aldehyde group via an electrophilic aromatic substitution reaction. For this to be successful, the formylation must occur regioselectively on the non-hydroxylated ring at the position para to the existing phenyl group.

Rationale and Choice of Reagent

Several formylation methods exist, but their regioselectivity is a critical consideration.

-

Reimer-Tiemann and Duff reactions strongly favor ortho-formylation to the hydroxyl group and are therefore unsuitable for synthesizing the desired product.[9][10][11]

-

The Gattermann-Koch reaction is not applicable to phenolic substrates.[12]

-

The Vilsmeier-Haack reaction is a powerful choice for formylating electron-rich arenes.[13][14] While the hydroxylated ring is highly activated, formylation can be directed to the less-activated ring under controlled conditions, especially since the para-position of that ring is sterically accessible and electronically activated by the phenyl substituent.

The Vilsmeier-Haack reaction utilizes a substituted formamide (typically N,N-dimethylformamide, DMF) and an acid chloride (typically phosphorus oxychloride, POCl₃) to generate the electrophilic Vilsmeier reagent (in situ).[15][16]

Plausible Mechanism

-

Formation of Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, [ClCH=N(CH₃)₂]⁺, the active formylating agent.

-

Electrophilic Attack: The π-system of the non-hydroxylated ring of 4-hydroxybiphenyl attacks the Vilsmeier reagent, preferentially at the 4'-position, to form a resonance-stabilized sigma complex.

-

Rearomatization & Hydrolysis: The sigma complex loses a proton to restore aromaticity. Subsequent aqueous workup hydrolyzes the resulting iminium salt to yield the final aldehyde product.[14]

Caption: Vilsmeier-Haack formylation pathway for 4-hydroxybiphenyl.

Comparative Analysis of Synthesis Pathways

The choice between Suzuki coupling and electrophilic formylation depends on factors such as starting material availability, desired scale, and tolerance for potential side products.

| Feature | Suzuki-Miyaura Cross-Coupling | Electrophilic Formylation (Vilsmeier-Haack) |

| Regioselectivity | Excellent. Unambiguously defined by the positions of the halide and boron group. | Moderate to Good. Risk of competing formylation at ortho positions of the hydroxylated ring. |

| Yield | Generally high (70-95%).[6][17] | Variable, often moderate. Highly dependent on substrate and reaction conditions. |

| Substrate Scope | Very broad. Tolerates a wide range of functional groups on both coupling partners.[4][18] | Generally limited to electron-rich arenes.[14] |

| Reagent Cost | Palladium catalysts and boronic acids can be expensive, especially at scale. | Reagents (DMF, POCl₃) are inexpensive and readily available. |

| Scalability | Well-established for industrial scale-up in the pharmaceutical industry.[18] | Scalable, but exothermic nature and handling of POCl₃ require careful engineering controls. |

| Key Advantage | High predictability and reliability. | Low-cost starting materials and reagents. |

| Key Disadvantage | Higher cost of catalyst and one of the starting materials. | Potential for isomeric impurities, requiring more rigorous purification. |

Purification and Characterization

Regardless of the synthetic route, the final product requires rigorous purification and characterization to meet the standards for research and drug development.

-

Purification: The primary methods are flash column chromatography on silica gel (eluent: hexane/ethyl acetate) and recrystallization . For larger scales, crystallization is often preferred.[19]

-

Characterization: The identity and purity of this compound should be confirmed using a suite of analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity.

-

Mass Spectrometry (MS): To verify the molecular weight (198.22 g/mol ).[20]

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the phenolic -OH stretch (~3200-3400 cm⁻¹) and the aldehyde C=O stretch (~1680-1700 cm⁻¹).

-

Melting Point: To assess purity.

-

High-Performance Liquid Chromatography (HPLC): To determine the precise purity level.

-

Conclusion

The synthesis of this compound is most reliably and efficiently achieved via the Suzuki-Miyaura cross-coupling of 4-bromobenzaldehyde and 4-hydroxyphenylboronic acid. This pathway offers superior regiocontrol and generally high yields, making it the preferred method for producing high-purity material required in pharmaceutical and materials science applications. While electrophilic formylation of 4-hydroxybiphenyl presents a more economical alternative based on starting material costs, it poses significant challenges in controlling regioselectivity, which may necessitate more complex purification protocols. The selection of the optimal synthetic route will ultimately be guided by project-specific requirements, including scale, cost constraints, and the acceptable purity profile of the final compound.

References

- 1. 4'-Hydroxy-biphenyl-4-carbaldehyde [oakwoodchemical.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nobelprize.org [nobelprize.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. synarchive.com [synarchive.com]

- 12. scienceinfo.com [scienceinfo.com]

- 13. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 14. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 15. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 16. ijpcbs.com [ijpcbs.com]

- 17. oiccpress.com [oiccpress.com]

- 18. researchgate.net [researchgate.net]

- 19. DE19503163A1 - Process for the purification of reaction mixtures containing 4-hydroxybenzaldehyde - Google Patents [patents.google.com]

- 20. 4′-Hydroxy-biphenyl-4-carbaldehyde | CymitQuimica [cymitquimica.com]

Solubility Profile of 4-(4-Hydroxyphenyl)benzaldehyde and its Analogs: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of aromatic aldehydes containing a hydroxyl group, with a specific focus on 4-(4-Hydroxyphenyl)benzaldehyde. Understanding solubility is a cornerstone of preclinical development, influencing bioavailability, formulation, and overall therapeutic efficacy. This document synthesizes theoretical principles, presents a robust experimental protocol for solubility determination based on the OECD 105 shake-flask method, and discusses the expected solubility trends in various organic solvents. Due to the limited availability of public data for this compound, this guide utilizes its structural analog, 4-hydroxybenzaldehyde, as a case study to illustrate these principles and methodologies. This approach provides researchers with the foundational knowledge and practical tools required to assess the solubility of this important class of chemical intermediates.

Introduction: The Critical Role of Solubility

This compound is a bi-functional organic molecule featuring a biphenyl scaffold, a terminal aldehyde group, and a hydroxyl group. This unique combination of a reactive aldehyde, a hydrogen-bond-donating phenol, and a large nonpolar surface area makes it a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and liquid crystals[1].

In the realm of drug development, the solubility of an API or its intermediates is a critical physicochemical parameter. It directly impacts:

-

Bioavailability: A compound must dissolve to be absorbed and exert its therapeutic effect.

-

Formulation: Solubility dictates the choice of excipients and the feasibility of different dosage forms (e.g., oral, parenteral).

-

Process Chemistry: Efficient purification, crystallization, and reaction kinetics are highly dependent on the solubility of the compound in various solvent systems.

This guide provides both the theoretical underpinnings and a practical, field-proven methodology for evaluating the solubility of this compound and related compounds.

Physicochemical Properties

A compound's fundamental properties provide the context for its solubility behavior. The presence of both polar (hydroxyl, aldehyde) and nonpolar (biphenyl) moieties in this compound suggests a nuanced solubility profile.

For illustrative purposes, the properties of the well-characterized analog, 4-hydroxybenzaldehyde, are presented below. These properties are expected to be similar, with adjustments for the increased molecular weight and hydrophobicity of the biphenyl structure.

Table 1: Physicochemical Properties of 4-Hydroxybenzaldehyde (Analog)

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₇H₆O₂ | [2][3] |

| Molecular Weight | 122.12 g/mol | [2][3][4] |

| Appearance | White to pale yellow crystalline powder | [2][3] |

| Melting Point | 112-118 °C | [2][5][6] |

| Boiling Point | ~191-246 °C | [2][3][5] |

| LogP (o/w) | 1.35 - 1.4 | [4][5][7] |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 2 |[5] |

Theoretical Considerations: Predicting Solubility

The principle of "like dissolves like" is the guiding tenet for solubility.[8] The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as both hydrogen bond donors and acceptors. The hydroxyl group of this compound can participate in strong hydrogen bonding with these solvents, promoting solubility.[9] However, the large, nonpolar biphenyl structure will counteract this effect, likely leading to limited solubility in highly polar solvents like water.[9]

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, N,N-Dimethylformamide): These solvents are polar and can accept hydrogen bonds but do not donate them effectively. They are excellent at solvating polar functional groups. It is anticipated that this compound will exhibit high solubility in these solvents due to strong dipole-dipole interactions and hydrogen bonding between the phenolic proton and the solvent's acceptor site.

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents interact primarily through weak van der Waals forces. The large nonpolar surface area of the biphenyl rings will favor interaction with these solvents, but the highly polar hydroxyl and aldehyde groups will be poorly solvated, leading to low overall solubility.

Experimental Determination of Solubility

To obtain reliable, quantitative solubility data, a standardized experimental protocol is essential. The isothermal shake-flask method is a globally recognized gold standard for its robustness and reproducibility.[10] This protocol is adapted from the OECD Guideline for the Testing of Chemicals, Test No. 105 (Water Solubility) .[11][12][13]

Principle of the Method

An excess amount of the solid compound is agitated in a chosen solvent at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[14]

Materials and Equipment

-

Solute: this compound, crystalline solid.

-

Solvents: HPLC-grade solvents of interest (e.g., water, ethanol, acetone, acetonitrile, DMSO).

-

Equipment:

Workflow for Solubility Determination

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Step-by-Step Experimental Protocol

-

Preparation: Add an excess amount of this compound to a glass vial (e.g., 20 mg in 2 mL of solvent). The solid should be clearly visible to ensure saturation. Prepare one vial for each solvent to be tested.

-

Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate the vials for a predetermined time (typically 24 to 72 hours) to ensure equilibrium is reached. A preliminary test can determine the minimum time required.[10]

-

Phase Separation: After equilibration, let the vials stand undisturbed in the thermostatic bath to allow undissolved solid to sediment.

-

Sampling: Carefully withdraw a portion of the clear supernatant using a syringe.

-

Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any microscopic solid particles that could artificially inflate the measured concentration. The first few drops of filtrate should be discarded.

-

Dilution: Accurately perform a gravimetric or volumetric dilution of the filtered sample into a suitable solvent (usually the mobile phase of the HPLC method) to bring the concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample by a validated HPLC-UV method. The concentration is determined by comparing the peak area of the analyte to a standard curve prepared from known concentrations of this compound.

-

Expert Insight: HPLC is the preferred analytical method due to its high specificity and sensitivity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like formic or acetic acid to ensure the phenol is protonated) is a typical starting point. Detection at a UV maximum (e.g., ~280-300 nm) will provide excellent signal-to-noise.[17]

-

Solubility Data & Discussion (Illustrative Case Study)

As comprehensive solubility data for this compound is not widely published, this section presents data for the structural analog 4-hydroxybenzaldehyde to illustrate the expected trends. This data was obtained using the isothermal shake-flask method.

Table 2: Mole Fraction Solubility (x₁) of 4-Hydroxybenzaldehyde in Various Solvents at 298.15 K (25 °C)

| Solvent | Solvent Class | Mole Fraction (x₁) | Solubility (mg/mL)* |

|---|---|---|---|

| N,N-Dimethylformamide | Polar Aprotic | 0.4012 | 682 |

| Acetone | Polar Aprotic | 0.2644 | 425 |

| 2-Butanone | Polar Aprotic | 0.2647 | 438 |

| Ethyl Acetate | Polar Aprotic | 0.1668 | 290 |

| 1-Butanol | Polar Protic | 0.1226 | 212 |

| Isopropanol | Polar Protic | 0.1226 | 196 |

| Ethanol | Polar Protic | 0.1132 | 169 |

| Methanol | Polar Protic | 0.1008 | 139 |

| Acetonitrile | Polar Aprotic | 0.0463 | 74 |

| Toluene | Nonpolar | 0.0051 | 9 |

| Water | Polar Protic | - | ~8.45[4] |

*Note: Data derived from the mole fraction data presented in the cited study for 4-hydroxybenzaldehyde.[18] The mg/mL values are calculated for illustrative purposes and are approximate. Water solubility is from a separate source.

Discussion of Results

The data in Table 2 strongly aligns with the theoretical principles outlined in Section 3.0.

-

Highest Solubility: The highest solubility is observed in polar aprotic solvents like DMF, acetone, and 2-butanone. These solvents are excellent hydrogen bond acceptors and can effectively solvate both the polar hydroxyl and aldehyde groups without the competing self-association seen in alcohols.

-

Moderate Solubility: Polar protic solvents (alcohols) show good but lower solubility. While they can hydrogen bond with the solute, their own solvent-solvent hydrogen bonding network must be disrupted, which requires energy. Solubility decreases as the alcohol chain length decreases (butanol > propanol > ethanol > methanol), which may seem counterintuitive but is related to the balance of polarity and the ability to solvate the nonpolar benzene ring.

-

Lowest Solubility: As expected, solubility is extremely low in the nonpolar solvent toluene. The energy required to break the strong solute-solute interactions (crystal lattice) is not compensated by the weak solute-solvent interactions. The low solubility in water, a highly polar protic solvent, highlights the dominant hydrophobic character of the benzene ring.[9]

For This compound , we would predict a similar trend but a general decrease in solubility across all solvents compared to 4-hydroxybenzaldehyde. The addition of a second phenyl ring significantly increases the molecular size and nonpolar surface area, which will lower its affinity for polar solvents and increase its crystal lattice energy, making it harder to dissolve.

Safety, Handling, and Storage

All laboratory work should be conducted in accordance with standard safety protocols.

-

Hazards: May cause skin and serious eye irritation. May cause respiratory irritation.[7][19][20]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles or a face shield, and a lab coat.[19][20]

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[7][20]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[7]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[7]

Consult the specific Safety Data Sheet (SDS) for this compound before use.[21]

Conclusion

The solubility of this compound is a complex interplay between its polar functional groups and its large, nonpolar biphenyl core. While quantitative data for this specific molecule is sparse, a robust understanding of its likely behavior can be extrapolated from its structural analog, 4-hydroxybenzaldehyde. The compound is expected to be most soluble in polar aprotic solvents (DMSO, DMF, acetone) and least soluble in water and nonpolar hydrocarbons.

The isothermal shake-flask method, coupled with HPLC analysis, provides a reliable and universally accepted framework for the quantitative determination of its solubility. The data generated from such studies is indispensable for guiding rational formulation design, optimizing chemical processes, and ultimately ensuring the successful development of new chemical entities.

References

- 1. This compound | 100980-82-3 [chemicalbook.com]

- 2. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 3. 4-Hydroxy benzaldehyde | CAS 123-08-0 | 804536 [ketonepharma.com]

- 4. 4-Hydroxybenzaldehyde | C7H6O2 | CID 126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. 4-Hydroxybenzaldehyde | 123-08-0 [amp.chemicalbook.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. m.youtube.com [m.youtube.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. OECD 105 - Phytosafe [phytosafe.com]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. filab.fr [filab.fr]

- 15. Determination of Aromatic Aldehydes by High Performance Liquid Chromatography after Precolumn Fluorescent Derivatization with 4,5-Dimethyl-o-phenylenediamine | Semantic Scholar [semanticscholar.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. auroraprosci.com [auroraprosci.com]

- 18. researchgate.net [researchgate.net]

- 19. synerzine.com [synerzine.com]

- 20. fishersci.com [fishersci.com]

- 21. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 4-(4-Hydroxyphenyl)benzaldehyde: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 4-(4-hydroxyphenyl)benzaldehyde, a versatile biaryl scaffold of significant interest to researchers, scientists, and drug development professionals. Delving into its synthesis, physicochemical characteristics, and key applications, this document aims to be an essential resource for those working at the forefront of medicinal chemistry and materials science.

Introduction: A Molecule of Growing Importance

This compound is an organic compound featuring two interconnected phenyl rings, one bearing a hydroxyl group and the other a formyl (aldehyde) substituent. This unique arrangement of functional groups imparts a combination of reactivity and structural rigidity that makes it a valuable building block in the synthesis of more complex molecules. While the history of its specific discovery is not extensively documented, its emergence in scientific literature is closely tied to the advancement of cross-coupling reactions, which enabled its efficient synthesis. Its utility is most pronounced in the field of medicinal chemistry, where it serves as a crucial intermediate in the development of novel therapeutic agents.

Synthesis of this compound: A Practical Guide

The most efficient and widely employed method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound, offering high yields and excellent functional group tolerance.

Causality of Experimental Choices in Suzuki-Miyaura Coupling

The choice of reactants and conditions for the Suzuki-Miyaura coupling is critical for a successful synthesis. The reaction typically involves the coupling of a boronic acid with a halide. For the synthesis of this compound, two primary routes are feasible:

-

Route A: Coupling of 4-formylphenylboronic acid with 4-bromophenol (or a protected version).

-

Route B: Coupling of 4-hydroxyphenylboronic acid with 4-bromobenzaldehyde.

Route B is often preferred due to the commercial availability and stability of the starting materials. The hydroxyl group of 4-hydroxyphenylboronic acid is generally well-tolerated in the reaction, often not requiring a protecting group, which simplifies the synthetic sequence.

The palladium catalyst, typically in the form of Pd(PPh₃)₄ or generated in situ from a palladium(II) source like Pd(OAc)₂ and a phosphine ligand, is the heart of the reaction. The phosphine ligand stabilizes the palladium center and facilitates the catalytic cycle. A base is essential to activate the boronic acid for transmetalation to the palladium center. An aqueous solution of a carbonate or phosphate base is commonly used. The solvent system is often a mixture of an organic solvent (like toluene, dioxane, or DMF) and water to dissolve both the organic substrates and the inorganic base.

Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling

The following protocol is a representative procedure for the synthesis of this compound, adapted from established methodologies for similar biaryl syntheses.

Materials:

-

4-Bromobenzaldehyde

-

4-Hydroxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water (degassed)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-bromobenzaldehyde (1.0 eq), 4-hydroxyphenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add a 3:1 mixture of toluene and ethanol, followed by water (approximately 20% of the total solvent volume). The mixture should be stirred to ensure good mixing.

-

Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: To the degassed mixture, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Add ethyl acetate to dilute the reaction mixture and transfer it to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Diagram of the Suzuki-Miyaura Coupling Workflow

Caption: Workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its characterization and application.

| Property | Value |

| Molecular Formula | C₁₃H₁₀O₂ |

| Molecular Weight | 198.22 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 184-188 °C |

| Solubility | Soluble in methanol, ethanol, DMSO, acetone; sparingly soluble in water |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 10.0 (s, 1H, -CHO), 9.8 (s, 1H, -OH), 7.9 (d, 2H), 7.7 (d, 2H), 7.5 (d, 2H), 6.9 (d, 2H) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 191.9, 160.0, 145.9, 135.0, 132.2, 130.1, 128.8, 128.3, 116.2 |

| IR (KBr, cm⁻¹) | ~3300 (O-H stretch), ~1680 (C=O stretch, aldehyde), ~1600, 1500 (C=C stretch, aromatic) |

| Mass Spec (EI) | m/z (%): 198 (M⁺), 197, 169, 141, 115 |

Applications in Drug Discovery and Materials Science

This compound serves as a key structural motif in several areas of research, most notably in the development of novel therapeutics.

Inhibitors of Stromelysin (MMP-3)

Stromelysin-1, also known as matrix metalloproteinase-3 (MMP-3), is an enzyme implicated in the degradation of extracellular matrix components. Its overexpression is associated with various pathological conditions, including arthritis and cancer. 4-(4-Formylphenyl)phenol acts as a reagent in the discovery of nonpeptide inhibitors of stromelysin, where the biaryl scaffold can be elaborated to interact with the enzyme's active site.[1] The aldehyde functionality provides a convenient handle for further chemical modifications, allowing for the synthesis of a library of compounds for structure-activity relationship (SAR) studies.

Antitubercular Agents

Tuberculosis remains a significant global health threat, and the development of new drugs to combat multidrug-resistant strains is a priority. This compound has been utilized in the preparation of nitroimidazole heterocyclic compounds with potential antitubercular activity.[1] The rationale behind this application lies in the ability of the nitroimidazole moiety to be reductively activated within Mycobacterium tuberculosis, leading to the generation of radical species that are toxic to the bacterium. The this compound core provides a scaffold to which the active nitroimidazole pharmacophore can be attached and its properties modulated.

Diagram of the Role of this compound in Drug Discovery

Caption: Applications of this compound in drug discovery.

Conclusion

This compound is a molecule with considerable potential in synthetic and medicinal chemistry. Its efficient synthesis via the Suzuki-Miyaura coupling makes it readily accessible for a range of applications. As research into novel therapeutics for diseases like arthritis, cancer, and tuberculosis continues, the demand for versatile and functionalized building blocks like this compound is expected to grow. This guide provides a solid foundation for researchers looking to harness the potential of this important chemical entity.

References

An In-Depth Technical Guide to the Potential Biological Activity of 4-(4-Hydroxyphenyl)benzaldehyde

This guide provides a comprehensive technical overview of the potential biological activities of 4-(4-Hydroxyphenyl)benzaldehyde, a biphenyl derivative with structural similarities to compounds of known pharmacological relevance. Designed for researchers, scientists, and drug development professionals, this document synthesizes the theoretical basis for its potential efficacy and outlines detailed, field-proven methodologies for its investigation.

Introduction: Unveiling the Potential of a Biphenyl Aldehyde

This compound, also known as 4'-Hydroxy-biphenyl-4-carbaldehyde, is an organic compound featuring a biphenyl scaffold with a hydroxyl group and a benzaldehyde moiety.[1] While direct and extensive research on the specific biological activities of this compound is nascent, its structural components suggest a compelling case for further investigation. The phenolic hydroxyl group is a well-established feature in many antioxidant compounds, and the benzaldehyde functional group is present in molecules with demonstrated anti-inflammatory and anticancer properties.[2][3][4] This guide will, therefore, explore the theoretical underpinnings of its potential biological activities and provide a robust framework for their experimental validation.

Theoretical Framework: A Molecule of Interest

The potential for biological activity in this compound stems from the synergistic interplay of its constituent parts: the 4-hydroxybenzaldehyde moiety and the biphenyl core.

-

The 4-Hydroxybenzaldehyde Moiety: This component is a known phenolic compound found in various natural sources and has been studied for its pharmacological effects.[3][5] Research has indicated its involvement in antioxidant and anti-inflammatory pathways.[2][3][6] The hydroxyl group on the phenyl ring can act as a hydrogen donor, a key mechanism for neutralizing free radicals.[2][7]

-

The Biphenyl Core: The biphenyl structure provides a larger, more rigid scaffold that can influence the molecule's interaction with biological targets. This structural feature is present in a number of compounds with diverse pharmacological activities.

The combination of these structural features in this compound presents a unique chemical entity with the potential to exhibit a range of biological effects worthy of in-depth scientific scrutiny.

Potential Biological Activities and Investigative Protocols

This section outlines the primary areas of potential biological activity for this compound and provides detailed, step-by-step protocols for their assessment.

Antioxidant Activity

Scientific Rationale: The phenolic hydroxyl group in this compound is a prime candidate for conferring antioxidant properties. Phenolic compounds are known to scavenge free radicals, which are implicated in a wide range of diseases.[2]

Experimental Protocols: A multi-assay approach is recommended to comprehensively evaluate antioxidant potential, as different assays reflect different mechanisms of antioxidant action.[8][9][10]

Workflow for In Vitro Antioxidant Capacity Assessment

Caption: Workflow for assessing the in vitro antioxidant capacity of this compound.

Detailed Protocol: DPPH Radical Scavenging Assay [9]

-

Reagent Preparation: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume of the DPPH solution to each well.

-

Add varying concentrations of this compound to the wells.

-

Include a positive control (e.g., ascorbic acid or Trolox) and a blank (methanol).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity.

Anti-inflammatory Activity

Scientific Rationale: Benzaldehyde and its derivatives have been shown to possess anti-inflammatory properties.[2][4] 4-Hydroxybenzaldehyde, in particular, has been demonstrated to suppress the production of inflammatory mediators like nitric oxide (NO) and down-regulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][6]

Experimental Protocols: Cell-based assays are crucial for evaluating anti-inflammatory potential in a biologically relevant context.[11][12][13]

Workflow for Assessing Anti-inflammatory Effects in Macrophages

Caption: Workflow for evaluating the anti-inflammatory potential of this compound.

Detailed Protocol: Nitric Oxide (NO) Assay in LPS-Stimulated RAW 264.7 Macrophages [14]

-

Cell Culture: Culture RAW 264.7 cells in appropriate media and seed them in 96-well plates.

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) for 24 hours to induce NO production.

-

-

Griess Assay:

-

Collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent and incubate at room temperature.

-

-

Measurement: Measure the absorbance at approximately 540 nm.

-

Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

Anticancer Activity

Scientific Rationale: Benzaldehyde and some of its derivatives have been investigated for their potential as anticancer agents.[2][15][16][17] The proposed mechanisms include the inhibition of cell proliferation and the induction of apoptosis.[2][4]

Experimental Protocols: A tiered approach, starting with in vitro cytotoxicity screening across a panel of cancer cell lines, is a standard and effective strategy.[18][19][20]

Workflow for In Vitro Cytotoxicity Screening

Caption: A general workflow for in vitro cytotoxicity testing of this compound.[18]

Detailed Protocol: MTT Assay [18]

-

Cell Seeding: Seed cancer cells into a 96-well plate at an optimal density and allow them to attach overnight.

-

Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound.

-

Incubation: Incubate the cells for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a specific wavelength (around 570 nm).

-

Calculation: Calculate the percentage of cell viability relative to untreated control cells.

Data Presentation and Interpretation

For each of the investigated biological activities, quantitative data should be summarized in a clear and concise tabular format to facilitate comparison and interpretation.

Table 1: Summary of Potential Antioxidant Activity

| Assay | Parameter | This compound | Positive Control (e.g., Ascorbic Acid) |

| DPPH Scavenging | IC50 (µM) | To be determined | To be determined |

| ABTS Scavenging | IC50 (µM) | To be determined | To be determined |

| FRAP | Ferric Reducing Ability (mM Fe²⁺/mg) | To be determined | To be determined |

Table 2: Summary of Potential Anti-inflammatory Effects in RAW 264.7 Cells

| Inflammatory Marker | Parameter | This compound | Positive Control (e.g., Dexamethasone) |

| Nitric Oxide (NO) Production | IC50 (µM) | To be determined | To be determined |

| TNF-α Secretion | IC50 (µM) | To be determined | To be determined |

| IL-6 Secretion | IC50 (µM) | To be determined | To be determined |

Table 3: Summary of Potential Cytotoxic Activity in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 48h treatment with this compound | Positive Control (e.g., Doxorubicin) |

| MCF-7 | Breast | To be determined | To be determined |

| A549 | Lung | To be determined | To be determined |

| HCT116 | Colon | To be determined | To be determined |

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity. Its structural features provide a strong rationale for investigating its potential antioxidant, anti-inflammatory, and anticancer activities. The experimental frameworks and detailed protocols provided in this guide offer a systematic and robust approach for elucidating the biological potential of this compound.

Future research should focus on a thorough in vitro evaluation as outlined. Positive findings would warrant further investigation into the underlying mechanisms of action, including the modulation of specific signaling pathways. Subsequent studies could then progress to in vivo models to assess efficacy and safety, paving the way for potential therapeutic applications.

References

- 1. This compound | 100980-82-3 [amp.chemicalbook.com]

- 2. Pharmacological effects and applications of 4-Hydroxybenzaldehyde_Chemicalbook [chemicalbook.com]

- 3. biomolther.org [biomolther.org]

- 4. mdpi.com [mdpi.com]

- 5. 4-Hydroxybenzaldehyde: Synthesis, applications and bioactivities_Chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro Antioxidant Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay [moleculardevices.com]

- 12. Multi-parametric Human Cell Based Inflammation Assay for Cytokines and Cell Surface Antigens - PFI [proteinfluidics.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antitumor activity of benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. news-medical.net [news-medical.net]

- 17. Antitumor activity of benzaldehyde. | Semantic Scholar [semanticscholar.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. opentrons.com [opentrons.com]

- 20. bpsbioscience.com [bpsbioscience.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-(4-Hydroxyphenyl)benzaldehyde

Introduction: The Criticality of Thermal Profiling in Advanced Chemical Synthesis

For researchers, scientists, and professionals in drug development and materials science, the thermal stability of a chemical compound is a cornerstone of its viability. 4-(4-Hydroxyphenyl)benzaldehyde, a bifunctional molecule featuring both a reactive aldehyde and a phenolic hydroxyl group on a stable biphenyl scaffold, presents a unique thermal profile. Its utility as a precursor in the synthesis of pharmaceuticals, liquid crystals, and specialty polymers necessitates a thorough understanding of its behavior at elevated temperatures. This guide provides an in-depth technical analysis of the thermal stability and decomposition pathways of this compound, drawing upon established principles of thermal analysis and data from analogous compounds to construct a predictive model of its behavior. This document is designed to equip scientists with the foundational knowledge to anticipate and control the thermal challenges associated with this versatile compound.

Physicochemical Characteristics and Their Thermal Implications

The thermal behavior of this compound is intrinsically linked to its molecular architecture. The biphenyl core imparts significant thermal stability, a known characteristic of such aromatic systems[1]. However, the presence of the hydroxyl and formyl functional groups introduces reactive sites that can dictate the onset and mechanism of decomposition.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀O₂ | N/A |

| Molecular Weight | 198.22 g/mol | N/A |

| Melting Point | 158-161 °C | N/A |

| Appearance | Off-white to light yellow solid | N/A |

The melting point of 158-161 °C indicates a crystalline solid with moderate intermolecular forces. The key to understanding its complete thermal profile lies in analyzing its behavior beyond this melting transition.

Methodologies for Comprehensive Thermal Analysis